molecular formula C7H9NO3S B3059912 Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate CAS No. 1416440-57-7

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B3059912
CAS No.: 1416440-57-7
M. Wt: 187.22
InChI Key: IPTNMVIQIALSNI-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate (CAS 1416440-57-7 ) is a high-purity chemical compound offered for research and development purposes. This organosulfur heterocycle features both an ester and a hydroxymethyl functional group on its thiazole core, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The molecular formula is C7H9NO3S with a molecular weight of 187.22 g/mol . This compound is listed as For Research Use Only and is not intended for diagnostic or therapeutic uses. As a key synthetic intermediate, this compound serves a crucial role in the preparation of more complex molecules. Patent literature indicates its structural relatives are utilized in the synthesis of active pharmaceutical ingredients, demonstrating the value of this thiazole scaffold in drug discovery programs . The reactive sites on the molecule allow researchers to pursue multiple synthetic pathways; the hydroxymethyl group can be oxidized to an aldehyde, while the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing diverse avenues for chemical modification and library development . Please refer to the product's Safety Data Sheet for comprehensive handling information. This product is characterized by its GHS warning signal word and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTNMVIQIALSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193003
Record name 5-Thiazolecarboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-57-7
Record name 5-Thiazolecarboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416440-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which is then reacted with thiourea to yield the target compound . The reaction conditions typically involve the use of dichloromethane as a solvent and moderate temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can act as a ligand for certain receptors, modulating their activity. Additionally, the compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Thiazole-5-carboxylate derivatives differ primarily in substituents at positions 2 and 4 of the heterocyclic core. Key analogs and their substituents are summarized in Table 1 .

Table 1. Substituent Variations in Ethyl Thiazole-5-carboxylate Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Key References
Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate -CH₂OH None (unsubstituted)
Ethyl 4-methylthiazole-5-carboxylate -CH₃ -H
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate -CF₃ -H
Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate -CH₃ 4-pyridinyl
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate -CH₂OPh-X -H (X = substituents on benzene)
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate -C₆H₄Br -NHCOCH₂Ph

Key Observations :

  • Position 4: Methyl (-CH₃) and trifluoromethyl (-CF₃) groups enhance lipophilicity, while hydroxymethyl (-CH₂OH) introduces polarity. Substituted phenoxymethyl groups (-CH₂OPh-X) in enable π-π stacking and hydrogen bonding .
  • Position 2 : Pyridinyl () and benzylureido () groups facilitate interactions with biological targets, such as kinases or proteases .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Trends Stability Notes
This compound 187.22 Moderate (polar group) Sensitive to oxidation
Ethyl 4-methylthiazole-5-carboxylate 171.21 Low (lipophilic) Stable under ambient conditions
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate 239.18 Very low (highly lipophilic) Stable to metabolic degradation

Key Insight : The hydroxymethyl group in the target compound improves aqueous solubility compared to methyl or trifluoromethyl analogs but may reduce membrane permeability.

SAR Trends :

  • Electron-withdrawing groups (e.g., -CF₃ at position 4) enhance metabolic stability and target binding .
  • Hydrogen-bond donors (e.g., -CH₂OH) may improve solubility but require optimization for cell permeability .
  • Bulkier substituents at position 2 (e.g., benzylureido) increase specificity for enzyme active sites .

Biological Activity

Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical identifiers:

PropertyValue
CAS Number 1416440-57-7
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 202.23 g/mol
IUPAC Name This compound

The compound features a thiazole ring, which is known for its pharmacological significance due to its ability to act as a ligand for various biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and cellular receptors. The thiazole ring can modulate receptor activity and may inhibit specific enzymes, influencing cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Antimicrobial Action : Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study reported its effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

Anticancer Potential

The compound has been evaluated for its anticancer activity. For instance, derivatives of thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancers .

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • A synthesized series of thiazole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like vancomycin .
  • Anticancer Studies
    • In vitro studies indicated that certain thiazole derivatives could inhibit the growth of non-small cell lung cancer cells with IC50 values as low as 0.06 µM, highlighting their potential as anticancer agents .

Summary of Research Findings

Research has consistently shown that this compound and its derivatives possess a wide range of biological activities:

Activity TypeDescriptionReferences
AntimicrobialEffective against C. albicans and A. niger; MICs between 3.92–4.23 mM
AnticancerInduces apoptosis in cancer cell lines; IC50 values as low as 0.06 µM
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate

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